molecular formula C10H17Cl2N3O B1436873 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride CAS No. 1361114-13-7

6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B1436873
CAS No.: 1361114-13-7
M. Wt: 266.16 g/mol
InChI Key: UXZKWOUFHKELJI-UHFFFAOYSA-N
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Description

6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O and a molecular weight of 266.16 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6-position and a piperidin-2-yl group at the 2-position, along with a hydroxyl group at the 4-position. The compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride involves several steps One common synthetic route includes the reaction of 2-chloropyrimidine with piperidine under basic conditions to form 2-(piperidin-2-yl)pyrimidine This intermediate is then methylated at the 6-position using a methylating agent such as methyl iodideThe compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the 2-chloropyrimidine precursor can be substituted with various nucleophiles, including amines and thiols, to form different derivatives.

Scientific Research Applications

6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:

    2-Diethylamino-6-methyl-pyrimidin-4-ol: This compound has a similar pyrimidine structure but with a diethylamino group instead of a piperidin-2-yl group.

    2-Isopropyl-6-methyl-4-pyrimidinol: This compound features an isopropyl group at the 2-position and a hydroxyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZKWOUFHKELJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride

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